1,10-Phenanthroline; ruthenium(2+); dichloride
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Overview
Description
1,10-Phenanthroline; ruthenium(2+); dichloride is a coordination compound that features a ruthenium ion complexed with 1,10-phenanthroline ligands and chloride ions. This compound is known for its unique photophysical and electrochemical properties, making it valuable in various scientific and industrial applications. The compound is often used as a probe for luminescent detection and quantitation of oxygen, as well as in studies involving oxygen flux through biological tissues .
Mechanism of Action
Target of Action
The primary target of 1,10-Phenanthroline; Ruthenium(2+); Dichloride is oxygen . This compound is a luminescent probe that is sensitive to the amount of oxygen in the sample .
Mode of Action
The compound interacts with its target, oxygen, through a process known as dynamic quenching . The fluorescence of the compound is quenched or reduced by molecular oxygen . This interaction results in changes in the fluorescence intensity of the compound, which depends on the metabolic rate of viable microorganisms .
Biochemical Pathways
The compound affects the biochemical pathways related to oxygen sensing and metabolism . The quenching of the compound’s fluorescence by oxygen can be used to measure oxygen flux through tissues .
Pharmacokinetics
Its bioavailability is likely influenced by its interaction with oxygen and its sensitivity to light .
Result of Action
The action of this compound results in the detection and quantitation of oxygen . It can be used for real-time detection of multiplying bacteria in sterile and non-sterile pharmaceutical preparations . This significantly shortens the time required to obtain results and allows the introduction of repair processes in production .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of oxygen and light . The compound should be stored under inert gas and should be protected from light .
Biochemical Analysis
Biochemical Properties
The compound “1,10-Phenanthroline; Ruthenium(2+); Dichloride” plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of “this compound” on cells are diverse and complex. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound can vary widely depending on the cell type and the biochemical environment.
Molecular Mechanism
At the molecular level, “this compound” exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “this compound” can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“this compound” is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of “this compound” within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of “this compound” can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,10-phenanthroline; ruthenium(2+); dichloride typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
RuCl3+2phen→
Properties
CAS No. |
23570-43-6 |
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Molecular Formula |
C36H24Cl2N6Ru |
Molecular Weight |
712.6 g/mol |
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);dichloride |
InChI |
InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
UWXWBVKIJZGXQL-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |
Related CAS |
22873-66-1 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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